1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane
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Overview
Description
1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane is a unique organotin compound characterized by its cyclic structure and the presence of both chlorine and phenyl groups attached to tin atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane typically involves the reaction of dichlorodiphenyltin with a suitable cyclizing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the cyclization process, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkyl or aryl groups, under suitable conditions.
Oxidation and Reduction: The tin atoms in the compound can participate in redox reactions, leading to changes in the oxidation state of the tin centers.
Coupling Reactions: The phenyl groups can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used in coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane has several scientific research applications:
Materials Science: It can be used as a precursor for the synthesis of novel organotin polymers and materials with unique properties.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic transformations, including polymerization and coupling reactions.
Biological Studies:
Mechanism of Action
The mechanism of action of 1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane involves its interaction with molecular targets through its tin centers. The tin atoms can coordinate with various ligands, facilitating catalytic processes or biological interactions. The presence of chlorine and phenyl groups can influence the reactivity and selectivity of the compound in these processes.
Comparison with Similar Compounds
Similar Compounds
1,8-Dichlorooctane: A simpler organochlorine compound with a linear structure.
1,8-Diphenyl-1,3,5,7-octatetraene: An organic compound with a conjugated system, lacking the tin centers.
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene: A complex aromatic compound with chlorine and phenyl groups.
Uniqueness
1,8-Dichloro-1,8-diphenyl-1,8-distannacyclotetradecane is unique due to its cyclic structure and the presence of tin atoms, which impart distinct chemical and physical properties
Properties
CAS No. |
111469-21-7 |
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Molecular Formula |
C24H34Cl2Sn2 |
Molecular Weight |
630.8 g/mol |
IUPAC Name |
1,8-dichloro-1,8-diphenyl-1,8-distannacyclotetradecane |
InChI |
InChI=1S/2C6H5.2C6H12.2ClH.2Sn/c2*1-2-4-6-5-3-1;2*1-3-5-6-4-2;;;;/h2*1-5H;2*1-6H2;2*1H;;/q;;;;;;2*+1/p-2 |
InChI Key |
GTAQKLXRSNMEIB-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC[Sn](CCCCCC[Sn](CC1)(C2=CC=CC=C2)Cl)(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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